1H-1,2,4-Triazole-1-acetamide, 5-(2-fluorophenyl)-3-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Methanesulfonylation: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Chlorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide
- 2-[5-(2-Bromophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide
- 2-[5-(2-Methylphenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[5-(2-Fluorophenyl)-3-methanesulfonyl-1H-1,2,4-triazol-1-yl]acetamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
Properties
Molecular Formula |
C11H11FN4O3S |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)-3-methylsulfonyl-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C11H11FN4O3S/c1-20(18,19)11-14-10(16(15-11)6-9(13)17)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H2,13,17) |
InChI Key |
FDTYIJCFAIDJQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN(C(=N1)C2=CC=CC=C2F)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.